molecular formula C13H14O6 B7989649 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate

Cat. No.: B7989649
M. Wt: 266.25 g/mol
InChI Key: JQNVFVLPOWFGKX-UHFFFAOYSA-N
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Description

The benzo[d][1,3]dioxole (methylenedioxy) moiety is a common pharmacophore in bioactive molecules, conferring metabolic stability and lipophilicity. Based on analogs in the evidence, this compound likely shares reactivity trends with other benzo[d][1,3]dioxol-5-yl esters, such as susceptibility to hydrolysis or catalytic hydrogenation [7].

Properties

IUPAC Name

2-O-[2-(1,3-benzodioxol-5-yl)ethyl] 1-O-ethyl oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-2-16-12(14)13(15)17-6-5-9-3-4-10-11(7-9)19-8-18-10/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVFVLPOWFGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)ethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the growth of cancer cells by interfering with key enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs with benzo[d][1,3]dioxol-5-yl substituents and their functional groups:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key References
2-(Benzo[d][1,3]dioxol-5-yl)ethanol Ethanol backbone 180.16
Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-fluoroacetate Fluoroacetate ester 242.20
2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate Pivalate ester (bulky tert-butyl group) 320.34
Benzo[d][1,3]dioxol-5-yl acetate Acetate ester 180.16
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate Acrylate ester (α,β-unsaturated carbonyl) 248.24

Key Observations :

  • Electrophilicity: The α-fluoro substituent in ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-fluoroacetate () increases electrophilicity, making it reactive toward nucleophiles, unlike non-fluorinated analogs.
  • Conjugation : Ethyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate () features a conjugated π-system, enabling applications in UV-active materials or Michael addition reactions.

Biological Activity

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is a compound of increasing interest in biological research, particularly for its potential anticancer properties and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is characterized by the following chemical structure:

  • Chemical Formula: C11_{11}H10_{10}O5_5
  • Molecular Weight: 222.19 g/mol
  • CAS Number: 2758872

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

The exact mechanism of action for 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate is not fully elucidated. However, preliminary studies suggest that it may exert its effects through:

  • Inhibition of Key Enzymes: The compound may interfere with enzymes involved in cancer cell proliferation.
  • Microtubule Disruption: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest. This is critical in cancer therapy as it can inhibit tumor growth by preventing cell division .

Anticancer Properties

Research indicates that 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate has significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Cycle Arrest: Studies have demonstrated that this compound can induce G2/M phase arrest in cancer cells. For instance, treatment with related compounds has shown increased cyclin-B1 levels, indicating an accumulation of cells at this phase .

Cytotoxicity Studies

A summary of cytotoxicity findings from various studies is presented in the table below:

Cell LineIC50 (µM)Treatment DurationObservations
HeLa2.724 hoursSignificant morphological changes
MDA-MB2311.024 hoursHigh cytotoxicity observed
A5495.024 hoursG2/M phase arrest with cyclin-B1 increase

Case Studies

Several case studies highlight the biological activity of 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate:

  • Study on HeLa Cells:
    • Researchers treated HeLa cells with varying concentrations of the compound and observed a dose-dependent increase in cell death. The study reported an IC50 value of approximately 2.7 µM, indicating potent activity against cervical cancer cells .
  • Effect on MDA-MB231 Cells:
    • In another study involving breast cancer MDA-MB231 cells, the compound exhibited significant cytotoxicity with an IC50 value of 1.0 µM. This study underscored the potential for developing new antitumor agents based on this compound .
  • Microtubule Interaction:
    • A detailed investigation into the mechanism revealed that compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)ethyl ethyl oxalate inhibit tubulin polymerization, which is crucial for maintaining microtubule integrity during cell division .

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